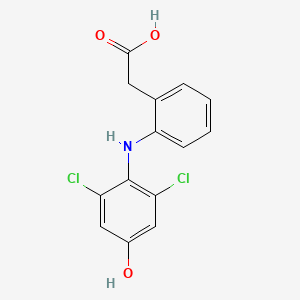

4'-Hydroxydiclofenac

Description

metabolite of diclofenac; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVXVPRLBMWZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214326 | |

| Record name | 4'-Hydroxydiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64118-84-9 | |

| Record name | 4′-Hydroxydiclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxydiclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxydiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-HYDROXYDICLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJF5O599EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-Hydroxydiclofenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Hydroxydiclofenac

This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-hydroxydiclofenac, the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visual workflows to support research and development activities.

Synthesis of this compound

The synthesis of this compound can be approached through chemical synthesis or microbial transformation. While a detailed, publicly available protocol for chemical synthesis is scarce, a plausible route based on an improved synthetic scheme and the Ullmann condensation has been devised.[1][2] Alternatively, a microbial synthesis method offers a biocatalytic approach to producing the metabolite.[3]

Proposed Chemical Synthesis via Improved Ullmann Condensation

This proposed protocol is based on a published reaction scheme and general principles of Ullmann condensation reactions.[2][4]

Reaction Scheme:

A plausible synthetic route involves the Ullmann condensation of a protected 4-aminophenol derivative with a 2-bromophenylacetic acid derivative, followed by deprotection.[5] An improved synthesis with higher yields has been reported, and the following protocol is based on this improved scheme.[2]

Experimental Protocol:

-

Step 1: Synthesis of 2,6-dichloro-4-ethoxyaniline.

-

To a solution of 4-ethoxyaniline in 4.0 N HCl in 1,4-dioxane, pass HCl gas at room temperature. This procedure is reported to yield the desired product in significantly higher yields (around 94%) compared to older methods.[2]

-

-

Step 2: Ullmann Condensation.

-

Step 3: Demethylation.

-

After the condensation, the resulting intermediate is subjected to demethylation. A 1.0 M solution of boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂) is added at room temperature and stirred for 1 hour.[2]

-

-

Step 4: Hydrolysis.

-

The final step involves the hydrolysis of the ester group. This is achieved by reacting the product from the previous step with a 1.0 N sodium hydroxide (NaOH) solution in ethanol at 80°C for 24 hours under a nitrogen atmosphere.[2]

-

-

Purification:

-

The crude product can be purified using column chromatography on silica gel with a gradient of ethyl acetate in hexane.[5]

-

Microbial Synthesis

A biocatalytic approach using the fungus Epicoccum nigrum has been demonstrated for the production of this compound.[3]

Experimental Protocol:

-

Organism and Culture:

-

Epicoccum nigrum IMI354292 is used for the biotransformation.

-

-

Fermentation:

-

In a 30-L fermenter, introduce 2 g of diclofenac.

-

After 48 hours of fermentation, approximately 50% of the diclofenac is converted to its 4'-hydroxylated metabolite.[3]

-

-

Extraction and Purification:

-

Extract the fermentation broth with ethyl acetate.

-

Purify the extracted compound using chromatography and crystallization to yield this compound with a purity of at least 99%.[3]

-

Characterization of this compound

A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following sections detail the analytical techniques and expected data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₁Cl₂NO₃ |

| Molecular Weight | 312.15 g/mol |

| Appearance | Solid |

| UV/Vis λmax | 271 nm, 282 nm |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL) |

(Data sourced from multiple references)

Chromatographic Analysis

2.2.1. High-Performance Liquid Chromatography (HPLC-UV)

A robust HPLC-UV method is essential for the quantification of this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., SUPELCO C18, 25 cm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 1 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 282 nm.[6]

-

Quantitative Data:

| Parameter | Value/Range |

| Linearity | R² > 0.99 |

| Limit of Detection | - |

| Limit of Quantitation | 4.67 µM |

| Retention Time | Varies by method |

(Data sourced from multiple references)[6]

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of this compound.

Experimental Protocol:

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Mass Spectrometric Detection:

Quantitative Data:

| Parameter | Value/Range |

| Linearity | 0.5–500 ng/mL |

| Intra-day Precision | <15% |

| Inter-day Precision | <15% |

| Accuracy | 80-120% |

| Recovery | 72.0–102.2% |

(Data sourced from multiple references)[9]

Spectroscopic Analysis

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Experimental Protocol:

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

Expected ¹³C NMR Data:

2.3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (GC-MS or LC-MS).

-

Ionization: Electron Impact (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

Mass Spectrum Fragmentation Data:

| Precursor Ion (m/z) | Fragmentation Mode | Major Fragment Ions (m/z) |

| 312.0 [M+H]⁺ | HCD | 294.0, 266.0, 231.0, 230.0 |

(Data sourced from PubChem)[8]

2.3.3. Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Sample Preparation: KBr pellet or as a thin film.

2.3.4. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance.

Experimental Protocol:

-

Instrumentation: A UV-Vis spectrophotometer.

-

Solvent: Methanol or ethanol.

Expected Data:

Visualizations

Synthesis and Characterization Workflow

Caption: Overall workflow for the synthesis and characterization of this compound.

Signaling Pathway of Diclofenac Metabolism

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Microbial oxidative metabolism of diclofenac: production of this compound using Epiccocum nigrum IMI354292 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C14H11Cl2NO3 | CID 116545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

The Metabolic Pathway of 4'-Hydroxydiclofenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive hepatic metabolism, a critical process that dictates its efficacy and safety profile. The primary metabolic pathway is the hydroxylation of the parent molecule to form 4'-hydroxydiclofenac. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C9.[1][2] A thorough understanding of this metabolic pathway is paramount for predicting drug-drug interactions, understanding inter-individual variability in patient response, and assessing the potential for adverse drug reactions. This technical guide provides an in-depth exploration of the this compound metabolic pathway, including quantitative kinetic data, detailed experimental protocols, and visualizations of the key processes.

Core Metabolic Pathway: The Journey from Diclofenac to its Metabolites

The biotransformation of diclofenac is a multi-step process involving both Phase I and Phase II metabolic reactions.

Phase I Metabolism: Hydroxylation

The initial and rate-limiting step in the clearance of diclofenac is its oxidation to hydroxylated metabolites.[3] The formation of this compound is the most significant of these pathways and is almost exclusively mediated by CYP2C9.[1][3] Other minor hydroxylated metabolites are also formed, including 5-hydroxydiclofenac, primarily by CYP3A4, and 3'-hydroxydiclofenac, also by CYP2C9.[3][4]

Phase II Metabolism: Glucuronidation

Following hydroxylation, diclofenac and its hydroxylated metabolites undergo conjugation with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and renders the metabolites more water-soluble, facilitating their excretion.[4][5] UGT2B7 is the primary enzyme responsible for the glucuronidation of both diclofenac and this compound.[6][7] Further metabolism of this compound can also lead to the formation of catechol derivatives and their subsequent methylation.

The overall metabolic cascade of diclofenac is depicted in the following signaling pathway diagram.

References

- 1. Effects of CYP2C9*3 and CYP2C9*13 on Diclofenac Metabolism and Inhibition-based Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 64118-84-9 | Benchchem [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

The Biological Activity of 4'-Hydroxydiclofenac: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxydiclofenac is the principal active metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Formed primarily in the liver through cytochrome P450-mediated metabolism, this metabolite contributes to the overall pharmacological and toxicological profile of the parent drug. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and associated experimental methodologies. We delve into its primary anti-inflammatory effects through cyclooxygenase (COX) inhibition, as well as its emerging roles in endocrine disruption and potential contribution to diclofenac-induced hepatotoxicity. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.

Introduction

Diclofenac is a potent NSAID prescribed for the management of pain and inflammatory conditions.[1] Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1] Following administration, diclofenac undergoes extensive hepatic metabolism, with the formation of this compound being the major metabolic pathway.[2][3] This metabolite is not merely an inactive excretion product but possesses its own distinct biological activities that are of significant interest in understanding the complete pharmacological and safety profile of diclofenac.[4] This guide will provide a detailed examination of the biological activities of this compound, presenting quantitative data, experimental protocols, and visual representations of the underlying molecular pathways.

Metabolic Formation of this compound

The biotransformation of diclofenac to this compound is predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9, in the liver.[2][3] This phase I metabolic reaction involves the hydroxylation of the diclofenac molecule at the 4' position of the phenylacetic acid ring.

Primary Biological Activity: Cyclooxygenase (COX) Inhibition

Similar to its parent compound, this compound exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes, COX-1 and COX-2.[3] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against COX-1 and COX-2 has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this inhibition.

| Compound | Enzyme | IC50 (µM) | Assay System |

| This compound | COX-2 | - | Specifically blocks COX-2 activity |

| Diclofenac | COX-1 | 29 times higher than COX-2 | In vitro assays[5] |

| Diclofenac | COX-2 | - | In vitro assays[5] |

Note: Specific IC50 values for this compound are not consistently reported across publicly available literature, with sources often stating its specific blocking of COX-2 activity without providing a precise value.

Signaling Pathway: Prostaglandin Synthesis

This compound, by inhibiting COX enzymes, directly interferes with the arachidonic acid cascade, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

Other Potential Biological Activities

Beyond COX inhibition, emerging research indicates that this compound may possess other biological activities with implications for endocrine function and drug safety.

Endocrine Disrupting Effects

In vitro studies have demonstrated that this compound can exhibit endocrine-disrupting activities.[6][7] It has been shown to interact with several nuclear receptors, suggesting a potential to interfere with hormonal signaling.

Summary of In Vitro Endocrine Disrupting Activities: [6][7]

| Receptor | Activity of this compound |

| Estrogen Receptor (ER) | Estrogenic activity |

| Androgen Receptor (AR) | Anti-androgenic and androgenic activity; direct binding to AR |

| Glucocorticoid Receptor (GR) | Anti-glucocorticoid activity; direct binding to GR |

| Thyroid Hormone Receptor (TR) | Anti-thyroid hormonal activity |

Role in Diclofenac-Induced Hepatotoxicity

The metabolism of diclofenac, including the formation of this compound, is implicated in the rare but serious adverse effect of drug-induced liver injury (DILI).[8][9] While the exact mechanisms are complex and not fully elucidated, the formation of reactive metabolites is considered a key factor.[10] Some studies suggest that further oxidation of hydroxylated metabolites can lead to the formation of reactive quinone imines, which can form protein adducts and induce cellular stress.[9] The hepatotoxicity of diclofenac is thought to involve mitochondrial impairment and oxidative stress.[10][11]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activity of this compound.

In Vitro Metabolism in Human Liver Microsomes

This assay is fundamental for studying the formation of this compound from its parent drug.

-

Objective: To determine the metabolic conversion of diclofenac to this compound by human liver microsomes (HLMs).

-

Materials: Pooled HLMs, diclofenac, this compound standard, NADPH regenerating system, potassium phosphate buffer (pH 7.4), and an LC-MS/MS system.[12]

-

Procedure:

-

Prepare a reaction mixture containing HLMs, diclofenac, and buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.[12]

-

Cyclooxygenase (COX) Inhibition Assay

This assay quantifies the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

-

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

-

Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), this compound, and a detection system to measure prostaglandin production (e.g., ELISA or mass spectrometry).[3]

-

Procedure:

-

In a multi-well plate, combine the enzyme (COX-1 or COX-2) with various concentrations of this compound or a vehicle control.

-

Pre-incubate the mixture at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Stop the reaction.

-

Quantify the amount of prostaglandin (e.g., PGE2) produced.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.[3]

-

Cell Viability and Apoptosis Assays

These assays are crucial for assessing the potential cytotoxicity of this compound.

-

Objective: To evaluate the effect of this compound on cell viability and apoptosis.

-

Methods:

-

MTT Assay: Measures cell viability based on the metabolic activity of living cells.[13]

-

ATP Assay: Quantifies the amount of ATP in viable cells, which is an indicator of metabolic activity.

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry or fluorescence microscopy.[13]

-

-

General Procedure:

-

Culture a suitable cell line (e.g., hepatocytes) in multi-well plates.

-

Treat the cells with various concentrations of this compound for a defined period.

-

Perform the chosen viability or apoptosis assay according to the manufacturer's instructions.

-

Analyze the results to determine the dose-dependent effects of the compound on cell health.

-

Conclusion

This compound, the major metabolite of diclofenac, is a biologically active compound that retains the primary anti-inflammatory mechanism of its parent drug through the inhibition of COX enzymes, with a noted specificity for COX-2. Furthermore, its potential to interact with endocrine signaling pathways and its role in the broader context of diclofenac-induced hepatotoxicity highlight the importance of considering the metabolic fate of drugs in preclinical and clinical development. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals engaged in the study of NSAID metabolism, pharmacology, and safety. A thorough understanding of the biological activities of drug metabolites like this compound is critical for the rational design of safer and more effective therapeutic agents.

References

- 1. DailyMed - DICLOFENAC POTASSIUM- diclofenac potassium, film coated tablet [dailymed.nlm.nih.gov]

- 2. DailyMed - DICLOFENAC POTASSIUM- diclofenac potassium tablets tablet, film coated [dailymed.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ajmc.com [ajmc.com]

- 6. Endocrine disrupting activities and immunomodulatory effects in lymphoblastoid cell lines of diclofenac, 4-hydroxydiclofenac and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. sciforschenonline.org [sciforschenonline.org]

- 11. Diclofenac toxicity to hepatocytes: a role for drug metabolism in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4'-Hydroxydiclofenac

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4'-Hydroxydiclofenac, the primary active metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[1][2][3] Understanding these properties is crucial for research and development in pharmacology, toxicology, and analytical chemistry. This document details its chemical characteristics, metabolic formation, and the experimental methodologies used for its analysis and synthesis.

Core Physicochemical Properties

This compound is formed in the liver primarily through the metabolic action of the cytochrome P450 enzyme, CYP2C9.[3][4][5] This hydroxylation is the main metabolic pathway for diclofenac at therapeutic concentrations.[5] The resulting metabolite retains anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes.[1][5]

All quantitative data regarding the physicochemical properties of this compound are summarized in the table below for straightforward reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | [6][7] |

| Synonyms | 4-hydroxy diclofenac, 2-[(2,6-dichloro-4-hydroxyphenyl)amino]benzeneacetic acid | [1][2][6] |

| CAS Number | 64118-84-9 | [1][2][6][7] |

| Molecular Formula | C₁₄H₁₁Cl₂NO₃ | [1][2][6] |

| Molecular Weight | 312.15 g/mol | [2][7] |

| Appearance | Crystalline solid, White to off-white, Pale Pink to Purple | [8][9][10] |

| Melting Point | 173-175°C (decomposes) | [11][12] |

| Boiling Point | 432.7 °C at 760 mmHg (Predicted) | [11] |

| Water Solubility | Approx. 5 mg/mL in PBS (pH 7.2) | [8] |

| Solubility in Organic Solvents | Soluble in DMSO, Ethanol, Methanol, and Dimethyl formamide (DMF). Solubility is approximately 30 mg/mL in these solvents. | [1][3][8][11] |

| pKa (Strongest Acidic) | 3.76 | [13] |

| XLogP3 | 3.7 | [6][14] |

| UV/Vis Maximum (λmax) | 271 nm | [3][8] |

Metabolic Pathway and Mechanism of Action

Diclofenac is primarily metabolized by the cytochrome P450 enzyme system in the liver.[11] The formation of this compound is almost exclusively catalyzed by the CYP2C9 isoenzyme.[4][5][11] This metabolite, like its parent compound, exerts its anti-inflammatory effects by inhibiting the COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[5][12]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for researchers. The following sections outline common experimental protocols.

A plausible synthetic route for this compound can be adapted from established chemical syntheses.[11] One common approach involves the Ullmann condensation reaction.

Protocol: Ullmann Condensation

-

Reaction Setup: In a round-bottom flask, combine 2-bromophenylacetic acid, 4-amino-3,5-dichlorophenol, potassium carbonate (K₂CO₃), a copper catalyst (e.g., CuI), and a suitable solvent such as dimethylformamide (DMF).[11]

-

Condensation: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen) at approximately 150°C for several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).[11]

-

Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated to yield the crude product.

-

Purification: The crude this compound is purified using column chromatography on silica gel with a gradient of ethyl acetate in hexane as the mobile phase.[11]

-

Verification: The purity and identity of the final compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

A biocatalytic approach using microorganisms like Epicoccum nigrum has also been demonstrated to be effective for the 4'-hydroxylation of diclofenac.[12][16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological samples like plasma or urine due to its high sensitivity and selectivity.[17] A stable isotope-labeled internal standard, such as 4'-Hydroxy diclofenac-d4, is often used to ensure accuracy and precision.[11][12]

Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

To a small volume of plasma (e.g., 10 µL), add a known amount of the internal standard (e.g., 4'-Hydroxy diclofenac-d4).[17]

-

Precipitate the proteins by adding a solvent like acetonitrile.[17]

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.[17]

-

Transfer the resulting supernatant to a clean vial for analysis.[17]

-

-

Chromatographic Separation (LC):

-

Column: A reversed-phase C18 column is typically used.[17]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[11][18]

-

Injection Volume: A small volume (e.g., 10 µL) of the prepared sample is injected.[11]

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in negative mode is commonly used.[11]

-

Detection: The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11][17] Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.

-

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of this compound in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.[11]

References

- 1. 4-Hydroxydiclofenac, Diclofenac metabolite (CAS 64118-84-9) | Abcam [abcam.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C14H11Cl2NO3 | CID 116545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 64118-84-9 | LGC Standards [lgcstandards.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 254762-27-1 CAS MSDS (4'-Hydroxy diclofenac-d4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Human Metabolome Database: Showing metabocard for this compound (HMDB0013974) [hmdb.ca]

- 14. 4'-Hydroxy Diclofenac-13C6 | C14H11Cl2NO3 | CID 46781729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Microbial oxidative metabolism of diclofenac: production of this compound using Epiccocum nigrum IMI354292 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

4'-Hydroxydiclofenac: A Comprehensive Technical Guide on its Discovery, History, and Core Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4'-hydroxydiclofenac, the principal metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The document details its discovery and historical context, outlines its metabolic pathway, and presents its key pharmacological activities. A significant focus is placed on providing detailed experimental protocols for its synthesis, isolation, and quantification, alongside methods for assessing its biological activity. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized through diagrams generated using the DOT language. This guide is intended to be a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the metabolic studies of its parent drug, diclofenac. Following the introduction of diclofenac as a potent anti-inflammatory agent, research efforts were directed towards understanding its biotransformation in various species, including humans.

In 1979, a pivotal study by Stierlin et al. elucidated the primary metabolic pathways of diclofenac.[1] Through the analysis of urine and bile from rats, dogs, baboons, and humans, they successfully isolated and identified the main metabolites.[1] This seminal work established that the metabolism of diclofenac primarily involves the hydroxylation of the aromatic rings, followed by conjugation.[1] Among the identified metabolites, this compound was recognized as a principal product of this oxidative metabolism.[1] The structural characterization was achieved through spectroscopic methods, laying the foundation for future research into the pharmacological and toxicological profile of this major metabolite.[1]

Subsequent research further solidified the role of this compound as the major metabolite and identified the primary enzyme responsible for its formation. It is now well-established that the cytochrome P450 enzyme, specifically CYP2C9, is the main catalyst for the 4'-hydroxylation of diclofenac in humans. This discovery has been crucial for understanding the drug's pharmacokinetics and potential for drug-drug interactions.

Metabolic Pathway and Pharmacological Significance

Diclofenac undergoes extensive hepatic metabolism, with the formation of this compound being the predominant pathway. This biotransformation is a Phase I metabolic reaction.

Signaling Pathway of Diclofenac Metabolism

The metabolic conversion of diclofenac to this compound is primarily mediated by the cytochrome P450 enzyme CYP2C9. This process introduces a hydroxyl group at the 4'-position of the dichlorophenyl ring.

Pharmacological Activity

This compound is not an inert metabolite; it retains some of the pharmacological properties of the parent compound. It has demonstrated both anti-inflammatory and analgesic effects.[2] The mechanism of action, similar to diclofenac, involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[3] Specifically, this compound has been shown to suppress the formation of prostaglandin E2 (PGE2) by blocking COX-2 activity.[2]

Quantitative Data

This section summarizes the key quantitative data related to the physicochemical properties, enzyme kinetics, and pharmacological activity of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₁Cl₂NO₃ |

| Molecular Weight | 312.15 g/mol |

| CAS Number | 64118-84-9 |

| Appearance | Solid |

| Solubility | Soluble in DMSO and ethanol |

Table 2: Enzyme Kinetics of this compound Formation

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg) |

| Human Liver Microsomes | Diclofenac | ~9 | ~432 |

| Recombinant CYP2C9 | Diclofenac | 3.9 - 22 | Not specified |

Table 3: Pharmacological Activity of this compound

| Assay | Target | IC₅₀ |

| COX Inhibition | COX-2 | Varies by assay conditions |

| PGE₂ Formation | Cellular | Potent inhibition reported |

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and analysis of this compound.

Synthesis of this compound

The following protocol is based on an improved synthesis method and involves a key Ullmann condensation reaction.[4]

Materials:

-

2-((2,6-dichlorophenyl)amino)phenylacetic acid (Diclofenac)

-

Reagents for hydroxylation (specifics depend on the chosen synthetic route, but can involve protecting groups and oxidizing agents)

-

Solvents (e.g., DMF, ethanol, water)

-

Catalysts (e.g., copper salts)

-

Acids and bases for pH adjustment and workup (e.g., HCl, NaOH)

Procedure:

-

Protection of the Carboxylic Acid: The carboxylic acid group of diclofenac is first protected, for example, as a methyl or ethyl ester, to prevent side reactions. This can be achieved by reacting diclofenac with the corresponding alcohol in the presence of an acid catalyst.

-

Hydroxylation: The protected diclofenac is then subjected to a hydroxylation reaction. This is a critical step and can be achieved through various methods, including microbial transformation using microorganisms like Epicoccum nigrum or through chemical synthesis involving electrophilic aromatic substitution.[5] For a chemical route, this may involve nitration followed by reduction and diazotization to introduce the hydroxyl group at the 4'-position.

-

Ullmann Condensation (if starting from precursors): An alternative approach involves the Ullmann condensation of a suitably protected 2,6-dichloro-4-hydroxyaniline with a phenylacetic acid derivative.

-

Deprotection: The protecting group on the carboxylic acid is removed by hydrolysis (e.g., using NaOH followed by acidification with HCl) to yield this compound.

-

Purification: The crude product is purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain a high-purity compound.

Isolation and Purification from Biological Matrices (Preparative)

This protocol outlines the steps for the preparative isolation of this compound from urine for characterization purposes, as would have been performed in its initial discovery.[1][6]

Materials:

-

Urine sample from a subject administered diclofenac

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, ethyl acetate)

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Rotary evaporator

Procedure:

-

Sample Pre-treatment: The urine sample is centrifuged to remove any particulate matter. The pH may be adjusted to optimize the extraction of the acidic metabolite.

-

Solid-Phase Extraction (SPE): The pre-treated urine is loaded onto a pre-conditioned C18 SPE cartridge. The cartridge is then washed with water to remove polar impurities. The metabolites are eluted with a more organic solvent, such as methanol or acetonitrile.

-

Solvent Evaporation: The eluate from the SPE step is concentrated under reduced pressure using a rotary evaporator.

-

Preparative HPLC: The concentrated extract is redissolved in a small volume of the mobile phase and injected into a preparative HPLC system. A gradient elution program with a mobile phase consisting of water and acetonitrile (often with a small amount of acid like formic acid to improve peak shape) is used to separate the metabolites.

-

Fraction Collection: Fractions are collected based on the UV chromatogram. The fraction corresponding to the peak of this compound is collected.

-

Final Purification and Characterization: The collected fraction is evaporated to dryness. The purity of the isolated compound is assessed by analytical HPLC, and its structure is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6]

Quantification in Biological Matrices (Analytical)

This protocol describes a typical LC-MS/MS method for the sensitive and specific quantification of this compound in plasma.

Materials:

-

Plasma sample

-

Internal standard (e.g., deuterated this compound)

-

Acetonitrile for protein precipitation

-

LC-MS/MS system with a C18 column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add a known amount of the internal standard.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the supernatant onto the LC-MS/MS system.

-

Perform chromatographic separation using a C18 column with a gradient elution of the mobile phases.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both this compound and the internal standard.

-

-

Data Analysis:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

The concentration of this compound in the unknown samples is determined from the calibration curve.

-

COX Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.[7]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Cofactors (e.g., hematin, epinephrine)

-

Assay buffer (e.g., Tris-HCl)

-

This compound (test compound)

-

Positive controls (known COX inhibitors, e.g., celecoxib for COX-2, SC-560 for COX-1)

-

Detection system (e.g., ELISA for PGE₂, oxygen consumption electrode, or a fluorometric/colorimetric assay kit)

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. Also, prepare solutions of the positive controls and a vehicle control (the solvent used to dissolve the test compound).

-

Reaction Mixture Preparation: In a 96-well plate or reaction tubes, add the assay buffer, cofactors, and the enzyme (either COX-1 or COX-2).

-

Pre-incubation with Inhibitor: Add the different concentrations of this compound, positive controls, or vehicle control to the respective wells/tubes. Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells/tubes.

-

Reaction Termination: After a specific incubation time (e.g., 2-10 minutes), stop the reaction. The method of termination depends on the detection method (e.g., by adding a strong acid for ELISA).

-

Detection and Measurement: Quantify the product of the COX reaction (e.g., PGE₂) using the chosen detection method.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

-

Conclusion

This compound, since its discovery as the major metabolite of diclofenac, has been a subject of significant scientific interest. Its formation via CYP2C9-mediated metabolism is a key determinant of the parent drug's pharmacokinetic profile. Importantly, it is not merely an inactive byproduct but possesses inherent anti-inflammatory and analgesic properties, contributing to the overall therapeutic effect of diclofenac. The experimental protocols detailed in this guide for its synthesis, isolation, and quantification, along with methods to assess its pharmacological activity, provide a robust framework for researchers in the field. A thorough understanding of the discovery, history, and experimental methodologies associated with this compound is essential for advancing research in drug metabolism, pharmacokinetics, and the development of safer and more effective anti-inflammatory therapies.

References

- 1. Biotransformation of diclofenac sodium (Voltaren) in animals and in man. I. Isolation and identification of principal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxydiclofenac, Diclofenac metabolite (CAS 64118-84-9) | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Microbial oxidative metabolism of diclofenac: production of this compound using Epiccocum nigrum IMI354292 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of a new human urinary metabolite of diclofenac applying LC-NMR-MS and high-resolution mass analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Generation of 4'-Hydroxydiclofenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro methodologies for the generation of 4'-Hydroxydiclofenac, the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document outlines the core biochemical pathways, detailed experimental protocols, and quantitative data to facilitate research in drug metabolism, pharmacokinetics, and drug-drug interaction studies.

Introduction

Diclofenac is extensively metabolized in the liver, primarily through hydroxylation to form this compound. This reaction is almost exclusively catalyzed by the Cytochrome P450 enzyme, CYP2C9.[1][2][3][4] Understanding the in vitro generation of this metabolite is crucial for predicting its in vivo pharmacokinetics, assessing potential drug-drug interactions, and investigating the mechanisms of diclofenac-induced hepatotoxicity. In vitro systems, such as human liver microsomes and recombinant enzymes, serve as essential tools for these investigations.

Biochemical Pathway of this compound Formation

The principal metabolic pathway for the formation of this compound involves the monooxygenation of the parent diclofenac molecule. This reaction is catalyzed by CYP2C9, a member of the cytochrome P450 superfamily of enzymes, which are primarily found in the liver. The reaction requires NADPH as a cofactor and molecular oxygen.

References

- 1. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Pharmacology of Diclofenac: Unraveling the Role of its Major Metabolite, 4'-Hydroxydiclofenac

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism, leading to the formation of several metabolites. Among these, 4'-hydroxydiclofenac is the principal and pharmacologically active metabolite. This technical guide provides a comprehensive overview of the critical role of this compound in the overall pharmacology of diclofenac. It delves into its formation, mechanism of action, contribution to therapeutic efficacy, and potential implications in toxicity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding of this crucial metabolite.

Introduction

Diclofenac exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1][2] However, the parent drug is extensively metabolized in the liver, with this compound being the most abundant metabolite.[3][4] Understanding the pharmacological profile of this compound is paramount for a complete comprehension of diclofenac's mechanism of action, its therapeutic window, and the inter-individual variability observed in patient responses. This guide will explore the multifaceted role of this active metabolite.

Formation of this compound

The biotransformation of diclofenac to this compound is a phase I metabolic reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme, specifically the CYP2C9 isoform in human liver microsomes.[4][5][6] This hydroxylation occurs at the 4'-position of the dichlorophenyl ring of the diclofenac molecule.[4] While other minor metabolites are formed via different CYP enzymes, such as 5-hydroxydiclofenac and 3'-hydroxydiclofenac by CYP3A4, the 4'-hydroxylation pathway is the most significant in humans.[1][3][7]

The formation of this compound can be influenced by genetic polymorphisms in the CYP2C9 gene.[8][9] Variants such as CYP2C92 and CYP2C93 have been studied to assess their impact on diclofenac metabolism, although some studies have found no significant correlation between these genotypes and the in vivo pharmacokinetics of diclofenac.[3][8]

Logical Relationship: Diclofenac Metabolism

Caption: Metabolic conversion of Diclofenac to its major and minor metabolites.

Pharmacological Activity of this compound

Contrary to many drug metabolites that are inactive, this compound is an active metabolite with its own anti-inflammatory and analgesic properties.[10] It contributes to the overall therapeutic effect of diclofenac.

Cyclooxygenase (COX) Inhibition

Similar to its parent compound, this compound inhibits COX enzymes.[5] Notably, some evidence suggests that it may exhibit a degree of selectivity towards COX-2.[11][12] By specifically blocking COX-2 activity, this compound effectively suppresses the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[11]

Anti-inflammatory and Analgesic Effects

In vitro studies using isolated human rheumatoid synovial cells have demonstrated that this compound inhibits COX activity and reduces PGE2 production.[5] This provides a mechanistic basis for its anti-inflammatory effects observed in various preclinical models.[10]

Quantitative Data

The following tables summarize key quantitative parameters related to the pharmacology of diclofenac and this compound.

Table 1: In Vitro COX Inhibition

| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |

| Diclofenac | Human Whole Blood Assay | 0.076 | 0.026 | 2.9 | [2] |

| Diclofenac | Human Articular Chondrocytes | 0.611 | 0.63 | ~1 | [2] |

| This compound | Isolated Human Rheumatoid Synovial Cells | Not Specified | Not Specified | Not Specified | [5] |

| This compound | (COX Activity Inhibition) | 32 nM (0.032 µM) | Not Specified | Not Specified | [5] |

| This compound | (PGE2 Production Inhibition) | 17 nM (0.017 µM) | Not Specified | Not Specified | [5] |

Table 2: Enzyme Kinetic Parameters for this compound Formation

| Enzyme Source | Substrate | K_m (µM) | V_max (pmol/min/mg protein) | Reference(s) |

| Human Liver Microsomes | Diclofenac | 9 ± 1 | 432 ± 15 | [4] |

| Recombinant CYP2C9 | Diclofenac | 3.9 - 22 | Not Specified | [3][4] |

| H2C9 Whole Cells | Diclofenac | Not Specified | Not Specified | [13] |

Role in Diclofenac-Induced Toxicity

While contributing to efficacy, the metabolism of diclofenac, including the formation of hydroxylated metabolites, has also been implicated in its rare but potentially severe hepatotoxicity.[7][14] The formation of reactive intermediates, such as quinone imines derived from the oxidative metabolism of diclofenac, can lead to protein adduct formation and cellular stress.[7][15]

However, the direct role of this compound in toxicity is complex and not fully elucidated. Some studies suggest that impaired 4'-hydroxylation could lead to increased metabolism through minor pathways, potentially generating more reactive metabolites.[14] Conversely, other research indicates that diclofenac itself can induce toxicity, and the formation of metabolites might not be the primary driver of intestinal toxicity.[16] Further investigation is required to delineate the precise contribution of this compound to the toxicological profile of diclofenac.

Signaling Pathway: Potential Mechanisms of Diclofenac Hepatotoxicity

Caption: Simplified overview of proposed mechanisms leading to diclofenac hepatotoxicity.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the pharmacology of this compound.

In Vitro Metabolism Studies

Objective: To determine the kinetic parameters of this compound formation.

Methodology:

-

Incubation: Incubate diclofenac with human liver microsomes or recombinant CYP2C9 enzymes in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[4]

-

Reaction Termination: Stop the reaction at various time points by adding a quenching solvent such as ice-cold acetonitrile.[4]

-

Sample Preparation: Centrifuge the samples to precipitate proteins. The supernatant containing the analyte is then collected for analysis.

-

Quantification: Analyze the formation of this compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][17][18]

-

Data Analysis: Determine the K_m and V_max values by fitting the substrate concentration versus velocity data to the Michaelis-Menten equation using non-linear regression analysis.[13]

Experimental Workflow: In Vitro Metabolism Assay

Caption: A generalized workflow for conducting in vitro metabolism studies of diclofenac.

COX Inhibition Assays

Objective: To evaluate the inhibitory potency of this compound on COX-1 and COX-2 activity.

Methodology:

-

Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes or cell-based systems such as human whole blood or cultured cells (e.g., human rheumatoid synovial cells).[2][5]

-

Incubation: Pre-incubate the enzyme or cells with varying concentrations of this compound.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Measurement of Prostaglandin Production: Quantify the production of prostaglandins (e.g., PGE2, thromboxane B2) using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS/MS.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the inhibitor concentration against the percentage of inhibition.

Conclusion

This compound is not merely an inactive byproduct of diclofenac metabolism but a pharmacologically active entity that significantly contributes to the therapeutic effects of the parent drug. Its formation, primarily mediated by CYP2C9, and its subsequent inhibition of COX enzymes, particularly COX-2, are critical aspects of diclofenac's overall pharmacological profile. A thorough understanding of the properties and actions of this compound is essential for optimizing the clinical use of diclofenac, predicting drug-drug interactions, and elucidating the mechanisms behind its adverse effects. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the intricate pharmacology of this important NSAID and its primary metabolite.

References

- 1. DailyMed - DICLOFENAC POTASSIUM- diclofenac potassium tablets tablet, film coated [dailymed.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | 64118-84-9 | Benchchem [benchchem.com]

- 7. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Diclofenac toxicity in human intestine ex vivo is not related to the formation of intestinal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Cytochrome P450 2C9-Mediated Metabolism of Diclofenac to 4'-Hydroxydiclofenac

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary metabolic pathway of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, focusing on its conversion to the major metabolite, 4'-hydroxydiclofenac. This process is predominantly mediated by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9), a key player in the biotransformation of a significant portion of clinically used drugs.[1] Understanding this metabolic pathway is crucial for drug development, predicting drug-drug interactions, and comprehending the inter-individual variability in patient response to diclofenac.

Core Metabolic Pathway: The Role of CYP2C9

Diclofenac undergoes extensive hepatic metabolism in humans, with the principal route being hydroxylation. The formation of this compound is the most significant metabolic step, and it is almost exclusively catalyzed by the CYP2C9 enzyme.[1][2][3] This regioselective oxidation is a hallmark reaction for CYP2C9 catalysis.[1] While other minor metabolites of diclofenac are formed, such as 3'-hydroxydiclofenac (by CYP2C9) and 5-hydroxydiclofenac, the 4'-hydroxylation pathway represents the major clearance route for the parent drug.[1][2][3] It is estimated that CYP2C9 is responsible for over 99% of diclofenac's 4'-hydroxylation in vivo.[2]

The resulting this compound metabolite is not inactive; it retains some anti-inflammatory and analgesic properties.[2][4] Following hydroxylation, both the parent drug and its metabolites can undergo further conjugation, such as glucuronidation, before excretion.[1][3]

Quantitative Analysis of Diclofenac 4'-Hydroxylation

The kinetics of diclofenac 4'-hydroxylation have been characterized in various in vitro systems. The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) provide insights into the affinity of CYP2C9 for diclofenac and the efficiency of the metabolic conversion.[1]

| Experimental System | Enzyme | Kₘ (µM) | Vₘₐₓ | Reference |

| Human Liver Microsomes | Endogenous CYP2C9 | 9 ± 1 | 432 ± 15 pmol/min/mg protein | [2] |

| Recombinant CYP2C9 | Expressed | 3.44 ± 0.45 | 19.78 ± 0.76 nmol/min/nmol P450 | [2] |

| Recombinant P450 1A2 | Expressed | 33 | 0.20 min⁻¹ | [2] |

| Electrochemical System | Immobilized CYP2C9 | N/A | 1.89 ± 0.21 × 10⁻⁹ M/min | [2][5] |

Note: Vₘₐₓ units vary depending on the experimental setup and protein quantification method.

Impact of CYP2C9 Genetic Polymorphisms

The CYP2C9 gene is highly polymorphic, with several variant alleles that can result in decreased enzyme activity.[1] The CYP2C92 and CYP2C93 alleles are among the most studied variants. In vitro studies using recombinant enzymes have demonstrated that these variants, along with others like CYP2C9*13, exhibit reduced metabolic capacity for diclofenac.[6]

However, the clinical impact of these polymorphisms on diclofenac pharmacokinetics is not always consistent. Some in vivo studies have shown that the urinary ratio of diclofenac to this compound is significantly higher in individuals carrying the CYP2C9*3 allele, suggesting impaired metabolism.[7][8] Conversely, other studies have found no significant differences in the overall plasma pharmacokinetics of diclofenac between different CYP2C9 genotype groups.[3][9] This discrepancy suggests that 4'-hydroxylation may not be the rate-limiting step in diclofenac elimination in vivo under all conditions, or that other factors may compensate for reduced CYP2C9 activity.[3]

Experimental Protocols

The investigation of diclofenac metabolism to this compound typically involves in vitro experiments using systems like human liver microsomes (HLMs) or recombinant CYP2C9 enzymes expressed in systems such as yeast or insect cells.[1][6]

In Vitro Diclofenac Metabolism using Human Liver Microsomes

This protocol outlines the general steps for assessing the formation of this compound.[1]

1. Reagents and Materials:

-

Human Liver Microsomes (HLMs)

-

Diclofenac

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile or other suitable organic solvent (for reaction termination)

-

Internal Standard for analytical quantification

2. Incubation Procedure:

-

Prepare a stock solution of diclofenac in a suitable solvent (e.g., methanol or DMSO) and dilute it to working concentrations in the incubation buffer.[1]

-

In a microcentrifuge tube, combine the HLMs, potassium phosphate buffer, and diclofenac solution.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.[1]

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically between 100 µL and 500 µL.[1]

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 15-60 minutes).[1]

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.

3. Sample Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or vial for analysis.

-

Quantify the formation of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[2]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant techniques for the quantification of diclofenac and its metabolites.

-

HPLC: Often employs a reversed-phase column (e.g., C18) with UV detection. This method is robust but may be less sensitive than LC-MS/MS.[1][8]

-

LC-MS/MS: Offers superior sensitivity and selectivity. Detection is typically performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for high-confidence quantification.[1] For example, the transition for diclofenac can be m/z 296 > 214, and for this compound, m/z 314.15 > 231.15.[1][10]

Significance in Drug Development and Clinical Practice

The central role of CYP2C9 in diclofenac metabolism has critical implications:

-

Drug-Drug Interactions (DDIs): Co-administration of diclofenac with drugs that are potent inhibitors (e.g., fluconazole, amiodarone) or inducers of CYP2C9 can lead to significant DDIs.[1] Inhibitors can decrease the clearance of diclofenac, increasing its plasma concentration and the risk of adverse effects.[1] The inhibitory potential of various drugs on diclofenac metabolism can be altered by CYP2C9 genetic variants.[6][11]

-

Pharmacogenetics: As discussed, individuals carrying CYP2C9 variants with low activity may exhibit reduced metabolism of diclofenac.[1] This can influence both the efficacy and safety profile of the drug. Phenotyping and genotyping for CYP2C9 activity can be valuable tools in personalizing diclofenac therapy.

Conclusion

The 4'-hydroxylation of diclofenac, catalyzed almost exclusively by CYP2C9, is the principal metabolic pathway governing the drug's clearance. The kinetics of this reaction are well-characterized, establishing it as a high-affinity pathway. Genetic polymorphisms in the CYP2C9 gene can impact this metabolic activity, although the clinical pharmacokinetic consequences can be variable. A thorough understanding of this specific enzyme-substrate interaction is essential for predicting drug-drug interactions, interpreting inter-individual variability, and ensuring the safe and effective use of diclofenac in clinical practice.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of CYP2C9*3 and CYP2C9*13 on Diclofenac Metabolism and Inhibition-based Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. CYP2C9 genotypes and diclofenac metabolism in Spanish healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

Spectroscopic Profile of 4'-Hydroxydiclofenac: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Hydroxydiclofenac, the principal metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. A thorough understanding of the spectroscopic properties of this metabolite is essential for its identification, quantification, and characterization in various stages of drug development and metabolic research. This document presents quantitative spectroscopic data in structured tables, detailed experimental protocols for key analytical methods, and visualizations of the metabolic pathway and a general analytical workflow.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the sensitive and selective detection and quantification of this compound in complex biological matrices.

Data Presentation

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Ionization Mode |

| Molecular Weight | 311.01 g/mol | - |

| Monoisotopic Mass | 311.0116 g/mol | - |

| Precursor Ion ([M+H]⁺) | m/z 312.0189 | Positive |

| Precursor Ion ([M-H]⁻) | m/z 310.0043 | Negative |

| MS/MS Fragmentation (Positive Ion Mode) | ||

| MRM Transition | m/z 314.15 → 231.15 | Positive |

| Major Product Ions | m/z 266.0133, 231.0445, 230.0368, 294.0082 | Positive[1] |

| MS/MS Fragmentation (Negative Ion Mode) | ||

| Major Product Ions | m/z 266.0146, 230.0379 | Negative[1] |

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This protocol is a representative method for the quantitative analysis of this compound in plasma.

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add an appropriate amount of an internal standard (e.g., 4'-Hydroxy diclofenac-d4).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

-

Vortex the sample for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., Luna Omega Polar C18, 50 x 2.1 mm, 1.6 µm).[3]

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

-

Flow Rate: 0.4 mL/min.[3]

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 314.15 → 231.15 in positive mode).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation

Table 2: NMR Spectroscopic Data for this compound (Predicted and Reported)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~9.5 | br s | - | -OH (phenolic) |

| ¹H | ~9.0 | br s | - | -NH- |

| ¹H | 6.5 - 7.5 | m | - | Aromatic protons |

| ¹H | ~3.6 | s | - | -CH₂- |

| ¹³C | ~175 | - | - | C=O (Carboxylic acid) |

| ¹³C | ~150 | - | - | C-OH (Aromatic) |

| ¹³C | 110 - 145 | - | - | Aromatic carbons |

| ¹³C | ~35 | - | - | -CH₂- |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Analysis of this compound

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ 0.00 ppm), unless the solvent signal is used as a reference.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Experiment: Standard one-dimensional proton spectrum.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: Calibrated 90° pulse.

-

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled one-dimensional carbon spectrum.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Data Presentation

Table 3: Characteristic Infrared Absorption Bands for this compound (Expected)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3400 - 3300 | N-H stretch | Secondary amine |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Phenol |

| ~750 | C-Cl stretch | Aryl chloride |

Experimental Protocols

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid, powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

-

Spectral Range: Typically 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is often used in conjunction with chromatography for the detection and quantification of this compound.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Solvent |